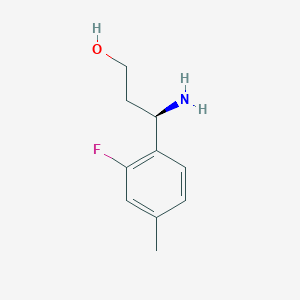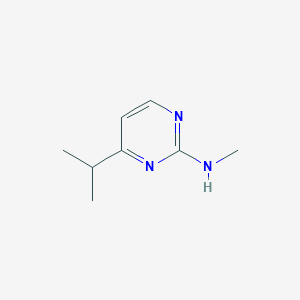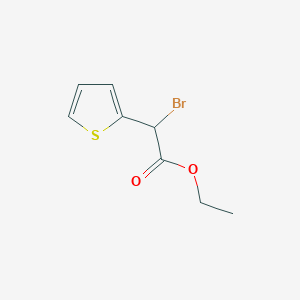
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound characterized by the presence of a morpholine ring, a difluorophenoxy group, and a hydroxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the difluorophenoxy intermediate: This step involves the reaction of 3,5-difluorophenol with an appropriate alkylating agent to introduce the hydroxypropyl group.
Amination: The intermediate is then reacted with an amine, such as ethylenediamine, under controlled conditions to form the aminoethyl derivative.
Morpholine ring formation: The final step involves the cyclization of the aminoethyl derivative with a suitable carboxylic acid derivative to form the morpholine-4-carboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)piperidine-4-carboxamide
- N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)pyrrolidine-4-carboxamide
Uniqueness
N-(2-((3-(3,5-Difluorophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
1638764-33-6 |
|---|---|
Molecular Formula |
C16H23F2N3O4 |
Molecular Weight |
359.37 g/mol |
IUPAC Name |
N-[2-[[3-(3,5-difluorophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H23F2N3O4/c17-12-7-13(18)9-15(8-12)25-11-14(22)10-19-1-2-20-16(23)21-3-5-24-6-4-21/h7-9,14,19,22H,1-6,10-11H2,(H,20,23) |
InChI Key |
RZTZDJBQBCCLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
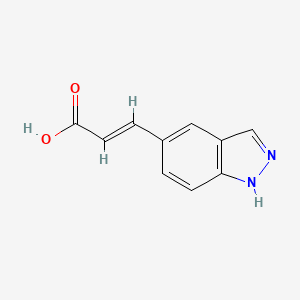
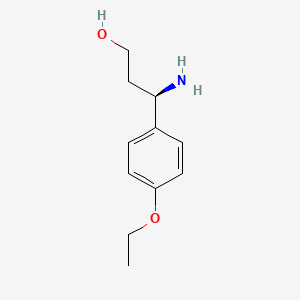

![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
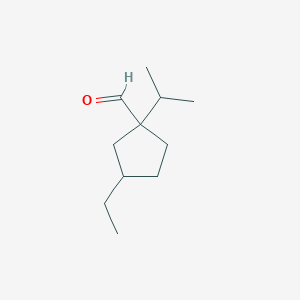
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
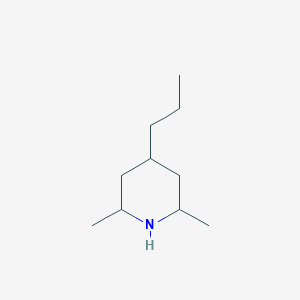
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
